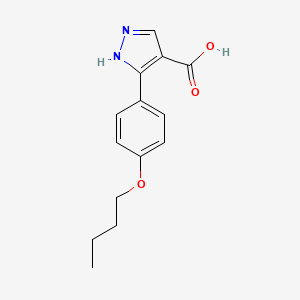

3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a butoxy-substituted phenyl ring at the 3-position and a carboxylic acid group at the 4-position of the pyrazole core. Pyrazole-carboxylic acids are of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity . This compound is listed commercially as a research chemical (CymitQuimica), suggesting its utility as a synthetic intermediate or building block .

Properties

IUPAC Name |

5-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)13-12(14(17)18)9-15-16-13/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECQBVSLKXJYTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions. Common reagents used in these steps include acetic acid, sulfuric acid, and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxaldehyde, while reduction could produce 3-(4-butoxyphenyl)-1H-pyrazole-4-methanol.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with substituted phenolic compounds. The compound features a pyrazole ring, which is known for its versatility in forming various derivatives with enhanced biological properties.

Key Synthetic Routes

- Condensation Reactions : The compound can be synthesized through condensation reactions involving 4-butoxyphenyl hydrazine and suitable carboxylic acids or their derivatives.

- Functionalization : Various functional groups can be introduced to the pyrazole ring to modulate its activity, making it a valuable scaffold for drug development.

Biological Activities

Research indicates that 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits notable biological activities, particularly in the following areas:

Antifungal Activity

Studies have demonstrated that pyrazole derivatives, including this compound, possess antifungal properties. For instance, related compounds have shown effectiveness against various phytopathogenic fungi, indicating that modifications to the pyrazole structure can enhance antifungal efficacy .

Anticancer Properties

Emerging research suggests that 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid may exhibit anticancer activity. Similar pyrazole derivatives have been identified as inhibitors of specific cancer-related enzymes, such as protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in cancer cell proliferation .

Case Studies

Several studies have documented the applications of pyrazole derivatives in medicinal chemistry:

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various pyrazole derivatives against several pathogenic fungi. The results indicated that compounds with structural similarities to 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibited lower EC50 values compared to standard antifungal agents, suggesting a broad spectrum of antifungal activity .

Case Study 2: Cancer Therapeutics

Research into PRMT5 inhibitors has highlighted the potential of pyrazole derivatives in targeting cancer pathways. Compounds structurally related to 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid were shown to inhibit PRMT5 activity effectively, leading to reduced tumor growth in preclinical models .

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated based on molecular formula.

Key Observations :

- Butoxy vs.

- Carboxylic Acid Positioning : All compounds share the pyrazole-4-carboxylic acid moiety, which is critical for hydrogen bonding in drug-receptor interactions .

- Molecular Weight : The target compound’s molecular weight is likely ~290–300 g/mol (estimated), comparable to derivatives like 3-(4-Cl-phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (298.73 g/mol) .

Anti-inflammatory and Agrochemical Potential

- Trisubstituted Derivatives: Compounds such as 3-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-4-carboxylic acid (IXa) exhibit notable anti-inflammatory activity, attributed to the electron-withdrawing methylsulfonyl group enhancing metabolic stability .

- Halogenated Analogs : Chlorophenyl-substituted derivatives (e.g., ) are common in agrochemicals, where halogen atoms improve binding to target enzymes.

Structural and Functional Divergence

- Heteroaromatic vs. Phenyl Substituents : Derivatives like 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (from pesticide intermediates ) demonstrate that replacing phenyl with pyridine alters electronic properties and bioactivity.

- Fluorinated Derivatives : The difluoromethyl group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid enhances metabolic resistance, a trait leveraged in pesticide development .

Biological Activity

3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific pyrazole derivative, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Similar compounds often exhibit their effects through:

- Enzyme Inhibition : They can inhibit key enzymes involved in cellular processes, such as protein kinases and phosphodiesterases, leading to altered cellular signaling pathways.

- Receptor Modulation : These compounds may act as ligands for specific receptors, modulating their activity and influencing downstream signaling cascades .

- Induction of Apoptosis : Some pyrazole derivatives have been shown to induce programmed cell death in cancer cells by disrupting mitochondrial function and activating apoptotic pathways .

Biochemical Pathways

The impact of 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid on biochemical pathways is significant:

- Cell Growth and Proliferation : The compound may interfere with pathways that regulate cell proliferation, potentially inhibiting tumor growth.

- Inflammatory Response : It has been noted for its anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

- Metabolic Pathways : The compound is involved in nucleotide biosynthesis and may affect metabolic enzymes critical for cellular function.

In Vitro Studies

Numerous studies have assessed the biological activity of pyrazole derivatives, including 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid:

- Anti-inflammatory Activity : Research has demonstrated that similar compounds exhibit significant inhibition of inflammatory markers in vitro. For instance, compounds with similar structures showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) |

| 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid | TBD | TBD |

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacological effects of pyrazole derivatives:

- Tumor Growth Inhibition : Animal models treated with pyrazole derivatives demonstrated reduced tumor size and proliferation rates compared to untreated controls. The dosage effects varied significantly, indicating a dose-dependent response .

| Dosage (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| Low (10) | 30% |

| Medium (25) | 50% |

| High (50) | 75% |

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in therapeutic settings:

- Cancer Therapy : A study reported that a series of pyrazole derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Anti-inflammatory Applications : Another investigation focused on the anti-inflammatory effects of pyrazole compounds in carrageenan-induced edema models, showing promising results comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or analogous precursors. For example, ethyl acetoacetate and phenylhydrazine derivatives are condensed to form pyrazole esters, followed by hydrolysis to yield the carboxylic acid . Modifications to the butoxyphenyl group may require Suzuki coupling or nucleophilic substitution to introduce the 4-butoxy substituent. Reaction conditions (e.g., solvent, temperature, catalysts) must be optimized to avoid side products like regioisomers or incomplete hydrolysis.

Q. How can spectroscopic techniques validate the structure of this compound?

- FT-IR : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (~2500-3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹).

- NMR :

- ¹H NMR : The pyrazole ring protons (H-1 and H-5) show distinct coupling patterns (e.g., doublets at δ 7.5–8.5 ppm). The butoxyphenyl group’s aromatic protons and aliphatic chain (δ 0.9–4.0 ppm) are identifiable .

- ¹³C NMR : Carboxylic acid carbon appears at ~170 ppm, while pyrazole carbons resonate between 100–150 ppm.

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening includes:

- Enzyme inhibition assays : Target enzymes (e.g., COX-2, kinases) using fluorometric or colorimetric substrates.

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

The 4-butoxyphenyl group enhances lipophilicity, improving membrane permeability, while the carboxylic acid moiety enables hydrogen bonding with target proteins. Computational studies (e.g., molecular docking) reveal that electron-withdrawing groups on the phenyl ring (e.g., -Cl, -F) increase binding affinity to hydrophobic enzyme pockets, whereas bulky substituents may sterically hinder interactions . Comparative SAR studies with analogs (e.g., 3-(4-chlorophenyl) derivatives) show variance in IC₅₀ values by 2–3 orders of magnitude .

Q. How to resolve contradictions in reactivity data across studies?

Discrepancies in reaction yields or regioselectivity often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization but may promote side reactions.

- Catalyst selection : Palladium catalysts improve Suzuki coupling efficiency but require strict anhydrous conditions .

- Temperature gradients : Microwave-assisted synthesis reduces reaction times but may overheat sensitive intermediates. Validate results by repeating experiments under controlled conditions and cross-referencing with computational models (e.g., DFT calculations) .

Q. What computational methods optimize reaction pathways for this compound?

- DFT calculations : Predict thermodynamic stability of intermediates and transition states. For example, the energy barrier for pyrazole ring closure is lower in DMF than in toluene .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvents. ICReDD’s workflow combines quantum mechanics with experimental data to prioritize high-yield conditions .

- Molecular dynamics : Simulate solvation effects on hydrolysis rates to minimize byproducts.

Q. How to design experiments to assess photophysical properties?

- UV-Vis spectroscopy : Measure absorbance maxima (λmax) to study conjugation effects from the butoxyphenyl group.

- Fluorescence quenching : Titrate with metal ions or biomolecules to evaluate binding constants.

- TD-DFT : Correlate experimental spectra with theoretical electronic transitions to identify charge-transfer states .

Methodological Considerations for Data Interpretation

Q. What analytical techniques address low purity in synthesized batches?

- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect trace byproducts (e.g., methyl esters from incomplete hydrolysis) .

Q. How to validate target engagement in biological assays?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics between the compound and purified enzymes.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.